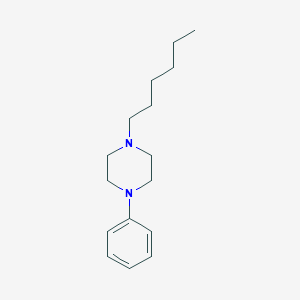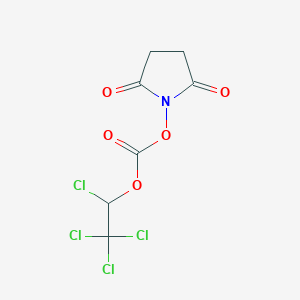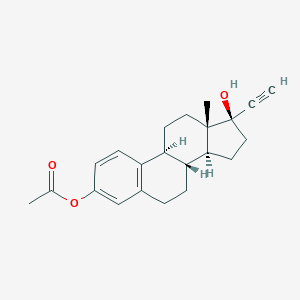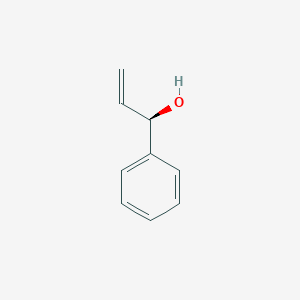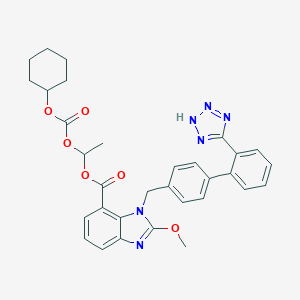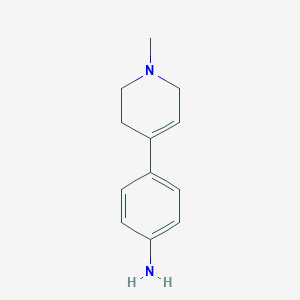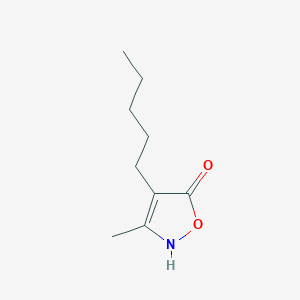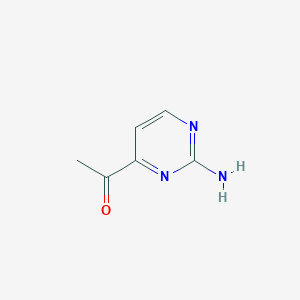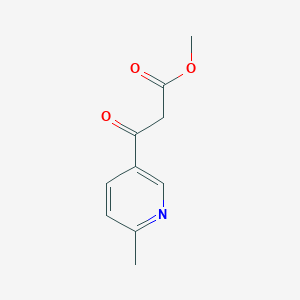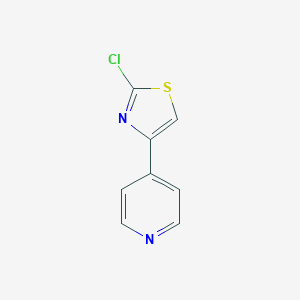
2-Chloro-4-(4-pyridinyl)thiazole
描述
2-Chloro-4-(4-pyridinyl)thiazole is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学研究应用
Antimicrobial and Antiviral Activities
Pyridine compounds, such as “2-Chloro-4-(pyridin-4-yl)thiazole”, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . These compounds have a certain geometry that determines an interaction with a specific protein, defining the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Activity
Pyridine compounds are also known for their antitumor properties . The presence of the pyridine nucleus in these compounds, along with one or more heterocycles, contributes to their antitumor activity .
Analgesic Properties
Another therapeutic property of pyridine compounds is their analgesic (pain-relieving) effect . This makes them potentially useful in the development of new pain medications .
Anticonvulsant Properties
Pyridine compounds have been noted for their anticonvulsant properties . This suggests potential applications in the treatment of conditions like epilepsy .
Anti-inflammatory Properties
The anti-inflammatory properties of pyridine compounds make them potentially useful in the treatment of inflammatory conditions .
Antioxidant Properties
Pyridine compounds have been found to exhibit antioxidant properties . This suggests potential applications in the prevention and treatment of diseases associated with oxidative stress .
Anti-Alzheimer’s Properties
Pyridine compounds have been noted for their anti-Alzheimer’s properties . This suggests potential applications in the treatment of Alzheimer’s disease .
Antidiabetic Properties
Finally, pyridine compounds have been found to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes .
安全和危害
未来方向
The search results suggest that thiazole derivatives have shown promising biological activities and could be potential antimicrobial drugs . Therefore, the future directions could involve further exploration of the biological activities of 2-Chloro-4-(4-pyridinyl)thiazole and its derivatives, and their potential applications in drug development.
作用机制
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 2-chloro-4-(pyridin-4-yl)thiazole belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that the thiazole ring is highly reactive due to an acidic proton at c-2 . This reactivity allows the thiazole ring to be a significant synthon for the production of a wide range of new chemical compounds .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could potentially impact the bioavailability of 2-Chloro-4-(pyridin-4-yl)thiazole.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The action of 2-Chloro-4-(pyridin-4-yl)thiazole can be influenced by environmental factors. For instance, the compound is known to be susceptible to oxidation in humid environments and should avoid long-term exposure to air . Additionally, it may cause irritation to the skin, eyes, and respiratory tract, suggesting that personal protective measures should be taken when handling this compound .
属性
IUPAC Name |
2-chloro-4-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFKBIJNBKFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302336 | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-thiazolyl)Pyridine | |
CAS RN |
103317-31-3 | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

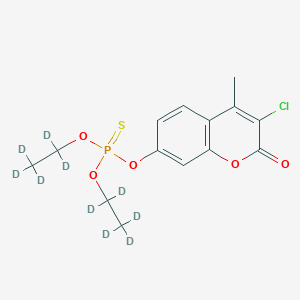
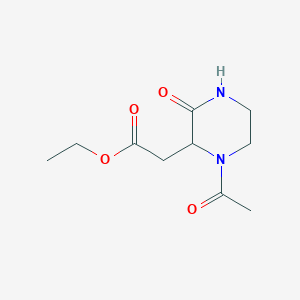
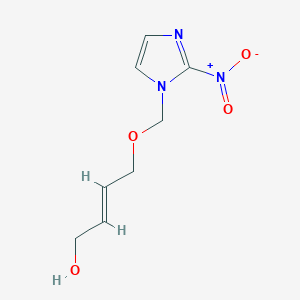
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
